4-(4-Chlorobutyl)oxane
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Overview
Description
It is a colorless liquid that is primarily used as an intermediate in organic synthesis . The compound consists of an oxane ring substituted with a 4-chlorobutyl group, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chlorobutyl)oxane can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with 1,4-dichlorobutane in the presence of a strong base such as sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobutyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Substitution: 4-Hydroxybutyl oxane.
Oxidation: 4-Oxobutyl oxane or 4-Carboxybutyl oxane.
Scientific Research Applications
4-(4-Chlorobutyl)oxane is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers and as a solvent in chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutyl)oxane involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The oxane ring provides stability, while the 4-chlorobutyl group enhances its reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyl ether: Similar in structure but lacks the oxane ring.
4-Chlorobutyl chloroformate: Contains a chloroformate group instead of the oxane ring.
Uniqueness
4-(4-Chlorobutyl)oxane is unique due to its combination of the oxane ring and the 4-chlorobutyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C9H17ClO |
---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
4-(4-chlorobutyl)oxane |
InChI |
InChI=1S/C9H17ClO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2 |
InChI Key |
DOFWUKDFFKEBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCCCCl |
Origin of Product |
United States |
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